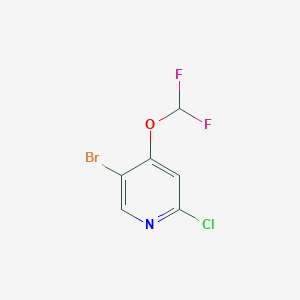

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine: is a heterocyclic organic compound with the molecular formula C6H2BrClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is notable for its unique combination of bromine, chlorine, and difluoromethoxy substituents, which impart distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine typically involves multiple steps:

Starting Material: The synthesis begins with pyridine, which undergoes halogenation to introduce bromine and chlorine atoms at specific positions.

Halogenation: Pyridine is first reacted with bromine to form 2-bromopyridine. This intermediate is then chlorinated to yield 2-bromo-5-chloropyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimized Reaction Conditions: Use of catalysts and controlled reaction conditions to maximize yield and purity.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Oxidation Products: Oxidation typically yields pyridine N-oxides.

Reduction Products: Reduction can lead to the formation of partially or fully reduced pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity : Research has demonstrated that derivatives of pyridine compounds exhibit promising antitumor properties. For instance, studies on related compounds have shown that certain enantiomers possess significant antitumor activities, which could be extrapolated to 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine derivatives .

Anti-inflammatory Effects : Pyridine derivatives have been investigated for their anti-inflammatory properties. A review highlighted that certain compounds with similar structures effectively inhibited cyclooxygenase-2 (COX-2) activity, suggesting that this compound may also exhibit such effects .

Pharmacological Characterization : The compound's structural characteristics allow it to interact with various biological targets. For example, research into related phosphodiesterase inhibitors shows that modifications in the pyridine structure can enhance pharmacological efficacy against inflammatory diseases .

Synthesis and Chemical Reactions

Synthetic Pathways : The synthesis of this compound can involve several methods, including direct arylation techniques. These methods allow for the introduction of various substituents onto the pyridine ring, enhancing its versatility in drug development .

Reactivity with Heteroarenes : The compound has shown potential in coupling reactions with heteroarenes, leading to high-yield products. This characteristic is crucial for developing complex molecules in pharmaceutical chemistry .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-chloro-4-methylpyrimidine: Similar in structure but with a methyl group instead of a difluoromethoxy group.

5-Bromo-2-(difluoromethoxy)-pyridine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

Uniqueness

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine is unique due to its combination of bromine, chlorine, and difluoromethoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse scientific applications .

Activité Biologique

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with bromine, chlorine, and a difluoromethoxy group. The presence of these substituents contributes to its unique electronic properties, enhancing its lipophilicity and metabolic stability, which are critical for drug design.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes and receptors.

- Anticancer Properties : Similar structures have been investigated for anticancer effects, suggesting this compound may also possess therapeutic potential.

- Anti-inflammatory Effects : Its derivatives have demonstrated notable anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The halogen atoms (bromine and chlorine) and the difluoromethoxy group enhance the compound's ability to engage with these targets, potentially modulating their activity.

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that compounds structurally related to this compound effectively inhibited COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Antitumor Activity : In vitro studies indicated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. For example, one derivative showed IC50 values of 3.15 µM against the MGC803 cell line, lower than the reference drug 5-fluorouracil .

- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of similar pyridine derivatives, suggesting that this compound may possess similar activities against bacterial strains .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-(difluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCVTXCYTLCANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.